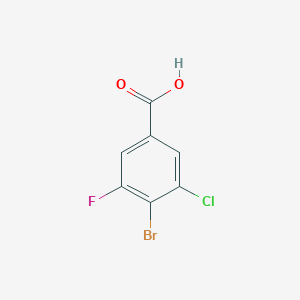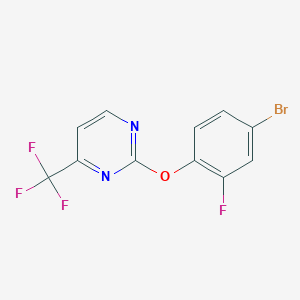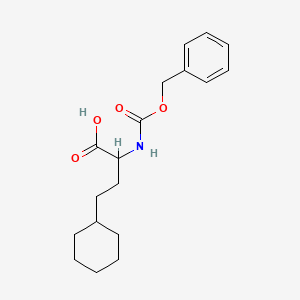
2-(((Benzyloxy)carbonyl)amino)-4-cyclohexylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(((Benzyloxy)carbonyl)amino)-4-cyclohexylbutanoic acid” is a complex organic molecule. It likely contains a benzyl group (a benzene ring attached to a CH2 group), a carbonyl group (C=O), an amino group (NH2), and a carboxylic acid group (COOH). The exact structure and properties would depend on the arrangement of these groups .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. One possible method could involve the use of Suzuki–Miyaura coupling, a widely-used reaction in organic chemistry that forms carbon-carbon bonds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure. The presence of functional groups like carbonyl, amino, and carboxylic acid suggest that it could participate in a variety of reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its density, boiling point, refractive index, and more .
Aplicaciones Científicas De Investigación
Synthesis of Modified Peptides and Amino Acid Derivatives
This compound serves as a key intermediate in the synthesis of alpha- and gamma-substituted amides, peptides, and esters of methotrexate, which are evaluated as inhibitors of folate metabolism. These synthesized compounds aid in understanding the biochemical pathway of folate metabolism and its inhibition, which is crucial for the development of therapeutic agents against cancer and autoimmune diseases (Piper et al., 1982).
Investigation of Chemical Synthesis Mechanisms
The compound has been used to explore chemical synthesis mechanisms, such as in the study of ethyl ester synthesis from 3-benzyl-3-methyl-2-cyano-4-cyclohexylbutanoic acid via Grignard reagent reactions. This research contributes to the broader understanding of reaction pathways and the development of novel synthetic methods for complex organic molecules (Григорян et al., 2011).
Exploration of Molecular Interactions
Research involving the carboxamide derivatives of amino acids, including molecules similar to 2-(((Benzyloxy)carbonyl)amino)-4-cyclohexylbutanoic acid, focuses on their interaction with proteins such as Bovine Serum Albumin (BSA). These studies are vital for understanding drug-protein interactions, which can inform the design of more efficient and targeted therapeutic agents (Thakare et al., 2018).
Development of Luminescent Materials
In the realm of materials science, derivatives of 4-benzyloxy benzoic acid, which share structural similarities with 2-(((Benzyloxy)carbonyl)amino)-4-cyclohexylbutanoic acid, have been used to synthesize lanthanide coordination compounds. These compounds are studied for their photophysical properties, contributing to the development of new materials for luminescent applications (Sivakumar et al., 2010).
Mecanismo De Acción
Target of Action
It is known that benzyloxy carbonyl compounds are often used as protective groups in organic synthesis . They can protect amines from unwanted reactions during the synthesis of complex molecules .
Mode of Action
Benzyloxy carbonyl compounds are known to undergo reactions such as reduction . The benzyloxy group can be removed under mild hydrogenation conditions, converting electron-withdrawing functions into electron-donating amino and alkyl groups .
Biochemical Pathways
It’s worth noting that benzyloxy carbonyl compounds can participate in various organic reactions, including suzuki–miyaura cross-coupling , which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Result of Action
The transformation of the compound through reactions such as reduction can lead to changes in its chemical properties and potential biological activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can impact the compound’s reactivity and stability. For instance, 2-(((Benzyloxy)carbonyl)amino)-4-cyclohexylbutanoic acid should be stored in an inert atmosphere and under -20°C to maintain its stability .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-cyclohexyl-2-(phenylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c20-17(21)16(12-11-14-7-3-1-4-8-14)19-18(22)23-13-15-9-5-2-6-10-15/h2,5-6,9-10,14,16H,1,3-4,7-8,11-13H2,(H,19,22)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIBLMCGEXQOTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

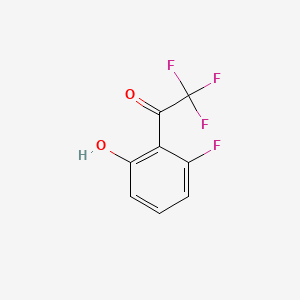
![2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine](/img/structure/B1380049.png)
![[3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1380052.png)
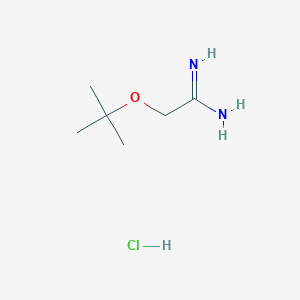
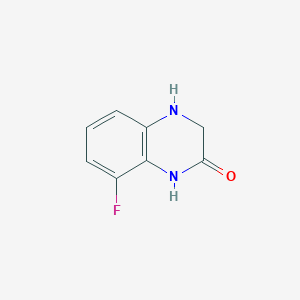
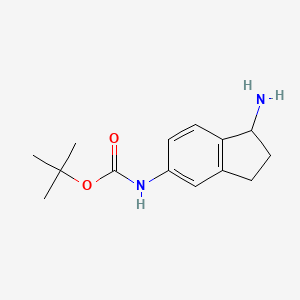
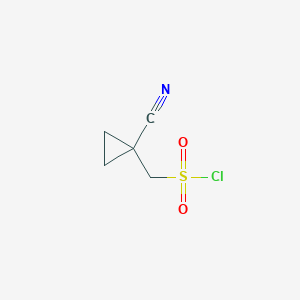
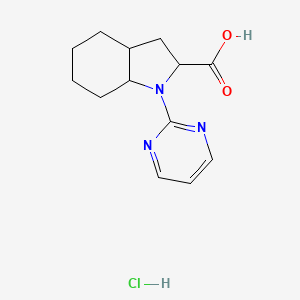
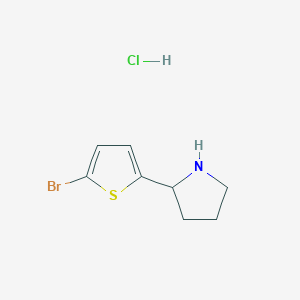
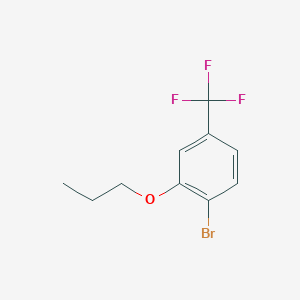
![4-[2-(Benzyloxy)phenyl]thiophene-2-carboxylic acid](/img/structure/B1380067.png)
